An In-depth Technical Guide to 5-Amino-6-(methylamino)pyrimidine-4-thiol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Amino-6-(methylamino)pyrimidine-4-thiol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Aminopyrimidine Thiol Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a plethora of biologically active molecules.[1][2] The introduction of amino and thiol functional groups imparts unique physicochemical properties that are of significant interest in medicinal chemistry. Specifically, the 5-amino-6-(methylamino)pyrimidine-4-thiol structure combines a hydrogen-bond-donating amino group, a secondary methylamino group, and a nucleophilic thiol group, making it a versatile building block for the synthesis of novel therapeutic agents. Derivatives of aminopyrimidines have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] This guide aims to provide a detailed technical overview of 5-Amino-6-(methylamino)pyrimidine-4-thiol, extrapolating its properties and reactivity from closely related analogues to inform research and drug development efforts.
Physicochemical Properties: An Estimation Based on Structural Analogs
Due to the absence of specific experimental data for 5-Amino-6-(methylamino)pyrimidine-4-thiol, the following properties have been estimated based on known data for similar aminopyrimidine and thiol-containing heterocyclic compounds.
| Property | Estimated Value | Rationale and Supporting Evidence |
| Molecular Formula | C₅H₈N₄S | Based on the chemical structure. |
| Molecular Weight | 156.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid. | Similar aminopyrimidine derivatives are often crystalline solids.[5] |
| Melting Point | >200 °C (with decomposition) | Pyrimidine derivatives with multiple polar functional groups often have high melting points. For example, 4,5-Diaminopyrimidine has a melting point of 204-206 °C. |
| Boiling Point | Not applicable (likely decomposes before boiling) | High melting point and presence of multiple hydrogen bonding groups suggest decomposition at elevated temperatures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The amino and thiol groups can participate in hydrogen bonding, suggesting some water solubility. Solubility in polar aprotic solvents is common for such heterocyclic compounds.[6] |
| pKa | Thiol (SH): ~7-9; Amino (NH₂): ~3-5 | The pKa of the thiol group is expected to be in the typical range for aromatic thiols. The amino groups on the electron-deficient pyrimidine ring are expected to be weakly basic. |
Tautomerism: It is crucial to recognize that 5-Amino-6-(methylamino)pyrimidine-4-thiol can exist in tautomeric forms. The thiol group can tautomerize to a thione, and the amino groups can exist in imino forms. The thione tautomer is often the more stable form for related pyrimidine-thiols.
Caption: Thiol-Thione Tautomerism of the target compound.
Proposed Synthesis: A Plausible Route to 5-Amino-6-(methylamino)pyrimidine-4-thiol
A common and effective method for the synthesis of substituted aminopyrimidines is the cyclocondensation of a suitable three-carbon precursor with a guanidine or thiourea derivative.[3] A plausible synthetic route for the target compound could start from a substituted acetamidine and a malononitrile derivative, followed by introduction of the thiol group.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of 2-(methylamino)malononitrile
-
To a solution of malononitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of methylamine.
-
The reaction is typically carried out at room temperature with stirring.
-
The product can be isolated by evaporation of the solvent.
Step 2: Cyclocondensation to form 5-Amino-6-(methylamino)pyrimidine-4-carbonitrile
-
React the 2-(methylamino)malononitrile with formamidine acetate in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
Reflux the reaction mixture for several hours.
-
The product can be precipitated by cooling and collected by filtration.
Step 3: Conversion of the nitrile to the thiol
-
The conversion of the nitrile to a thiol can be challenging. A potential route involves reduction of the nitrile to an aminomethyl group, followed by a multi-step conversion to the thiol. A more direct, albeit potentially low-yielding, method could involve reaction with a sulfurating agent like Lawesson's reagent, though this would likely affect other parts of the molecule. A more controlled approach would be the hydrolysis of the nitrile to a carboxylic acid, followed by a Hunsdiecker-type reaction to introduce a halogen, and finally displacement with a sulfur nucleophile.
A more direct synthetic approach could involve starting with a pre-functionalized pyrimidine ring:
Caption: A proposed two-step synthesis of the target compound.
Chemical Reactivity: A Tale of Three Functional Groups
The chemical reactivity of 5-Amino-6-(methylamino)pyrimidine-4-thiol is dictated by its three key functional groups: the primary amino group at position 5, the secondary methylamino group at position 6, and the thiol group at position 4.
-
Thiol Group (-SH): The thiol group is the most nucleophilic site on the molecule and is readily deprotonated to the thiolate anion, which is a strong nucleophile.[7] It can undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to form thioethers.
-
Oxidation: Oxidation to form disulfides or sulfonic acids.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
-
Amino Groups (-NH₂ and -NHCH₃): The amino groups are nucleophilic, though less so than the thiolate. They can participate in:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
-
Diazotization: The primary amino group can be diazotized with nitrous acid, which can then be displaced by various nucleophiles.
-
The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present.
Caption: Potential reactivity of the functional groups.
Potential Applications in Drug Development
The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous approved drugs containing this core.[1] The introduction of a thiol group offers a handle for further functionalization and can also play a direct role in biological activity, for instance, by acting as a metal chelator or a covalent modifier of protein targets.
-
Kinase Inhibitors: Many aminopyrimidine derivatives are potent kinase inhibitors, targeting enzymes involved in cell signaling pathways that are often dysregulated in cancer.[5] The amino groups can form key hydrogen bonds in the ATP-binding pocket of kinases.
-
Antimicrobial Agents: The pyrimidine ring is a component of several antimicrobial drugs. The thiol group could enhance this activity or provide a site for conjugation to other active moieties.[3]
-
Antiproliferative Agents: Thio-substituted pyrimidine derivatives have been investigated as antiproliferative agents, with some showing promising activity against cancer cell lines.[4]
Standard Characterization and Analytical Protocols
For a novel compound like 5-Amino-6-(methylamino)pyrimidine-4-thiol, a thorough characterization is essential to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the number and environment of the protons. Expected signals would include those for the methyl group, the amino protons, the pyrimidine ring proton, and the thiol proton (which may be broad and exchangeable with D₂O).[3]
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
-
General Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 300-600 MHz NMR spectrometer. Use TMS as an internal standard.[8]
-
-
Infrared (IR) Spectroscopy:
-
Would be used to identify the key functional groups. Expected characteristic absorption bands include N-H stretching for the amino groups (around 3300-3500 cm⁻¹), S-H stretching for the thiol (around 2550-2600 cm⁻¹), and C=N and C=C stretching for the pyrimidine ring (in the 1500-1650 cm⁻¹ region).[3][9]
-
-
Mass Spectrometry (MS):
-
Would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.[10]
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Elemental Analysis: To confirm the elemental composition.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling pyrimidine derivatives and thiols should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[13]
-
Toxicity: Many heterocyclic amines and thiols can be toxic and may cause skin and eye irritation.[14][15] Assume the compound is hazardous until toxicological data is available.
Conclusion
5-Amino-6-(methylamino)pyrimidine-4-thiol represents a promising, yet underexplored, chemical entity. Its combination of a privileged aminopyrimidine scaffold with a reactive thiol group makes it a valuable target for synthesis and biological evaluation. While specific experimental data is currently lacking, this guide provides a robust, scientifically-informed framework for researchers to begin their investigations into the properties, synthesis, and potential applications of this and related molecules in the pursuit of novel therapeutics.
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